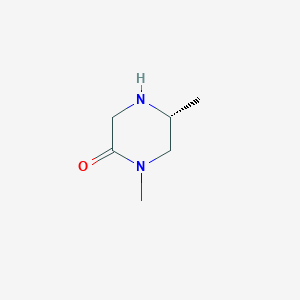
1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
Overview
Description
1-(4-Fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (also known as 4-F-PPDT) is a small molecule that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains both imidazole and thione moieties. The structure of 4-F-PPDT is shown in Figure 1.
Mechanism Of Action
The mechanism of action of 4-F-PPDT is not fully understood. It is believed to interact with proteins and other biomolecules, such as enzymes, receptors, and DNA, by forming hydrogen bonds and other non-covalent interactions. It is also believed to interact with cell membranes, causing changes in their structure and function.
Biochemical And Physiological Effects
4-F-PPDT has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to modulate the activity of receptors involved in the regulation of cell proliferation and differentiation. In addition, it has been shown to regulate the expression of genes involved in the regulation of cell growth and differentiation.
Advantages And Limitations For Lab Experiments
The advantages of using 4-F-PPDT in scientific research are that it is a small molecule that can be easily synthesized and is relatively stable. In addition, it can be used to study the effects of small molecules on biological systems, such as the inhibition of enzymes, the modulation of receptor activity, and the regulation of gene expression. The limitations of using 4-F-PPDT in scientific research are that its mechanism of action is not fully understood and its effects on biochemical and physiological processes are not fully understood.
Future Directions
Future research on 4-F-PPDT should focus on understanding its mechanism of action and its effects on biochemical and physiological processes. In addition, further research should be conducted to determine the potential therapeutic applications of 4-F-PPDT, such as its use as an inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics. Finally, further research should be conducted to determine the potential environmental applications of 4-F-PPDT, such as its use as an inhibitor of air pollutants.
Scientific Research Applications
4-F-PPDT has been studied for its potential applications in scientific research. It has been used to study the effects of small molecules on biological systems, such as the inhibition of enzymes, the modulation of receptor activity, and the regulation of gene expression. It has also been used to study the effects of environmental pollutants on biological systems, such as the effects of air pollutants on cellular respiration.
properties
IUPAC Name |
3-(4-fluorophenyl)-4-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-12-6-8-13(9-7-12)18-14(10-17-15(18)19)11-4-2-1-3-5-11/h1-10H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLPHZIPWLMATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



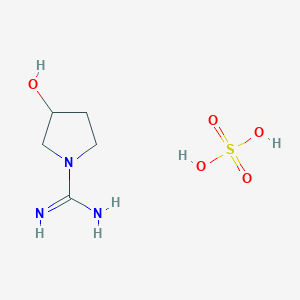
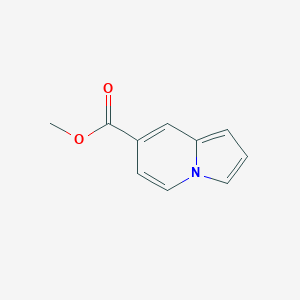
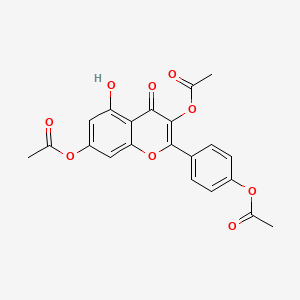


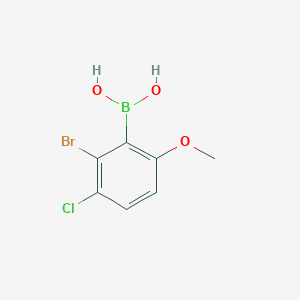

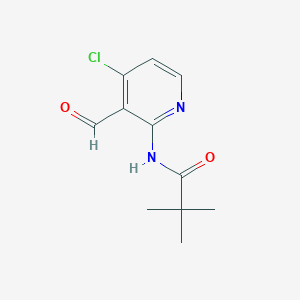

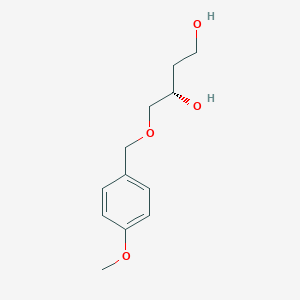
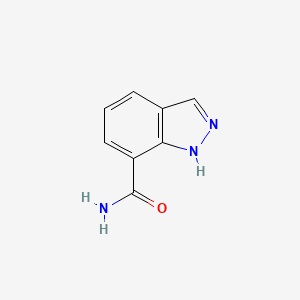
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate](/img/structure/B1387653.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1387654.png)
